1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane
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Overview
Description
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of a cyclobutane derivative, followed by the introduction of fluorine and sulfur-containing groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow systems and automated control mechanisms to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the oxidation state of sulfur.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide can yield a hydroxymethyl derivative, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfur atom can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the fluorine and sulfur groups, resulting in different chemical properties and reactivity.
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane:
1-(Methylsulfanylmethyl)cyclobutane: Lacks both bromine and fluorine, leading to distinct chemical behavior.
Uniqueness
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane is unique due to the combination of bromine, fluorine, and sulfur atoms within a cyclobutane ring
Properties
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2S/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLXOVPKPHGDNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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